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Compound of Interest

Compound Name: CP 375

Cat. No.: B15545673 Get Quote

An In-depth Technical Guide to the 3-Hydroxypyridin-4-one Core of CP 375

Introduction
CP 375, identified as 3-hydroxy-2-(1-methoxypropyl)-1,6-dimethylpyridin-4-one, is a synthetic

compound belonging to the well-established class of 3-hydroxypyridin-4-ones (HPOs). This

class of compounds is renowned for its potent and selective iron(III) chelating properties. The

core 3-hydroxypyridin-4-one scaffold serves as a bidentate ligand, binding to metal ions

through the 3-hydroxy and 4-oxo groups. The therapeutic and research interest in HPOs is

primarily driven by their ability to form stable complexes with iron, making them effective agents

for the treatment of iron overload conditions. A notable clinically approved drug from this family

is Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one), which provides a foundational

understanding of the mechanism and potential applications of related compounds like CP 375.

This guide delves into the chemical properties, mechanism of action, and biological activities of

the 3-hydroxypyridin-4-one class, with a focus on their role as iron chelators.

Chemical and Physical Properties
The chemical properties of 3-hydroxypyridin-4-ones can be modulated by substitutions on the

pyridinone ring. These substitutions influence key parameters such as lipophilicity, stability of

the iron complex, and pharmacokinetic profile.
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Property Description
Value (for
Deferiprone)

Reference

IUPAC Name
3-hydroxy-1,2-

dimethylpyridin-4-one

3-hydroxy-1,2-

dimethylpyridin-4-one
[1]

Molecular Formula C7H9NO2 C7H9NO2 [2]

Molecular Weight 139.15 g/mol 139.15 g/mol [2]

Appearance
White to pinkish-white

crystalline powder

White to pinkish-white

powder
[1]

Melting Point 272-278 °C 272-278 °C [1]

Solubility
Low solubility in

deionized water

Low solubility in

deionized water
[1]

LogP -0.77 -0.77 [2]

Mechanism of Action: Iron Chelation
The primary mechanism of action for 3-hydroxypyridin-4-ones is their ability to bind to ferric iron

(Fe³⁺). As bidentate ligands, three HPO molecules coordinate with one iron atom to form a

stable, neutral 3:1 hexadentate complex.[3] This complex is then excreted from the body,

primarily through the urine.[1] The affinity of HPOs for iron(III) is exceptionally high, with a log

stability constant (log K₁) for the iron complex of a novel hexadentate HPO chelator reported as

33.61.[4] For the broader class of "CP compounds," the iron(III) binding constant (log β3) is

reported to be around 36.[5][6]

The iron chelation process is crucial in managing conditions of iron overload, which can lead to

the production of toxic free radicals and subsequent organ damage.[7] By sequestering excess

iron, HPOs prevent its participation in harmful redox reactions.[7]
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Iron Chelation by 3-Hydroxypyridin-4-ones
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Mechanism of Iron Chelation by 3-Hydroxypyridin-4-ones.

Synthesis of 3-Hydroxypyridin-4-ones
The synthesis of 3-hydroxypyridin-4-one derivatives can be achieved through various routes. A

common method involves the reaction of maltol with a suitable primary amine in an acidified

water/ethanol mixture.[8] More complex derivatives can be prepared using multi-step synthetic

pathways, often involving protection and deprotection of functional groups. For instance, the

synthesis of 5-methoxy-substituted HPOs has been accomplished using a 5-bromo analogue

with sodium methoxide in the presence of a copper(I) catalyst.[9]
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General Synthetic Pathway for 3-Hydroxypyridin-4-ones
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Simplified Synthetic Route to 3-Hydroxypyridin-4-one Derivatives.

Biological Activity and Applications
The primary therapeutic application of 3-hydroxypyridin-4-ones is in the treatment of

transfusional iron overload in patients with conditions like thalassemia and sickle cell disease.

[1] Beyond this, research has explored their potential in other areas:

Neurodegenerative Diseases: Iron accumulation in the brain is implicated in the pathology of

several neurodegenerative disorders, including Alzheimer's disease. HPOs are being

investigated for their ability to chelate this excess iron.[10] Some studies have focused on

creating HPO-based compounds that can also inhibit the aggregation of β-amyloid peptides.

[11]

Antimicrobial and Anticancer Activity: By sequestering iron, which is an essential nutrient for

many pathogens and cancer cells, HPOs can exhibit antimicrobial and antiproliferative

effects.[9] Some HPO-ciprofloxacin conjugates have been shown to have dual antibacterial

and antibiofilm activity against Pseudomonas aeruginosa.[12]

Cardioprotection: In cases of iron overload, the heart is particularly vulnerable to iron-

induced toxicity. HPOs have been shown to remove iron from myocardial cells and reduce
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lipid peroxidation, offering a cardioprotective effect.[6][13]

Experimental Protocols
In Vitro Iron Mobilization from Myocardial Cells
A representative experimental protocol to assess the iron-chelating efficacy of HPOs in a

cellular model involves the following steps, based on studies with rat heart cells in culture:[6]

[13]

Cell Culture: Primary cultures of beating rat myocardial cells are established.

Iron Loading: The cells are incubated with a source of iron, such as ⁵⁹Fe-labeled ferric

ammonium citrate, to achieve iron loading.

Chelator Treatment: The iron-loaded cells are washed and then incubated with various

concentrations of the HPO compound (e.g., CP 375) for different time intervals (e.g., up to 6

hours).

Iron Mobilization Assessment: The amount of ⁵⁹Fe released from the cells into the culture

medium is measured using a gamma counter. The remaining cellular ⁵⁹Fe is also quantified

after cell lysis.

Lipid Peroxidation Assay: The extent of membrane lipid peroxidation is determined by

measuring the cellular content of malondialdehyde (MDA), a common biomarker of oxidative

stress.

Quantitative Data on 3-Hydroxypyridin-4-one
Analogues
The following table summarizes key quantitative data for various 3-hydroxypyridin-4-one

analogues, providing a comparative perspective on their iron-chelating properties.
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Compound log K₁ (Fe³⁺) pFe³⁺ Notes Reference

Novel

Hexadentate

HPO

33.61 30.37

A monomeric

chelator

incorporated into

polymers.

[4]

5-Methoxy HPO -
Lower than

Deferiprone

The 5-substituent

influences

chelating

properties.

[9]

Deferiprone

(CP20)
- ~20.7

Clinically used

oral iron chelator.
[14]

Diethyl-HPO

(CP94)
- -

Higher

lipophilicity and

chelating

efficiency than

Deferiprone in

some studies.

[5]

Signaling Pathways and Logical Relationships
The biological effects of 3-hydroxypyridin-4-ones are primarily a consequence of their direct

interaction with iron, rather than modulation of specific signaling pathways in the classical

sense. The key logical relationship is the interruption of iron-dependent pathological processes.
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Interruption of Iron-Mediated Pathology by HPOs
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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and industry.
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